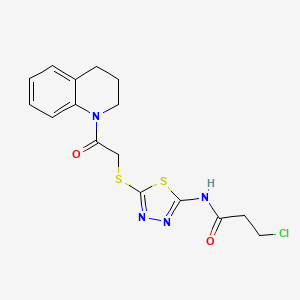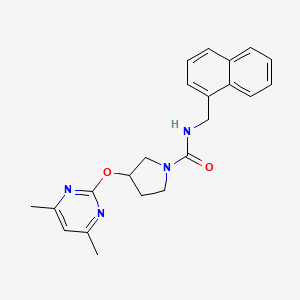
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound with significant applications in various scientific fields. This compound's structure features an intriguing combination of a thiadiazole ring, quinoline derivative, and chloroamide groups, endowing it with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide involves several steps:
Initial Formation: The synthesis starts with the preparation of the thiadiazole core, typically involving the cyclization of thiosemicarbazide with carbon disulfide in an alkaline medium to form 2-amino-1,3,4-thiadiazole.
Quinoline Derivative Attachment: 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide is synthesized separately via the bromination of quinoline. This bromide is then reacted with 2-amino-1,3,4-thiadiazole to form the intermediate.
Chloroamide Addition: The final step involves the addition of 3-chloropropanoyl chloride to the intermediate compound in the presence of a base, such as triethylamine, to obtain the target compound.
Industrial Production Methods
Industrial-scale production follows a similar multi-step process, with each step optimized for yield and purity. Industrial methods may employ continuous flow reactors to enhance reaction efficiency and throughput.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: The quinoline ring can be selectively oxidized under controlled conditions.
Reduction: The amide and thiadiazole components can undergo reduction reactions, often leading to ring opening or functional group transformations.
Substitution: Halogen groups like chlorine in the compound facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Hydroxy derivatives.
Reduction: Amines and thioalcohols.
Substitution: New substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound serves as a building block for synthesizing more complex molecules and can be used as a ligand in coordination chemistry.
Biology
Medicine
Research has explored its use as a potential pharmaceutical agent due to its structural similarities with bioactive molecules.
Industry
Used in material science for the development of polymers and other advanced materials with specific properties.
Mécanisme D'action
The compound's mechanism of action is primarily based on its ability to interact with biological targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: Often interacts with metabolic pathways, potentially inhibiting or modifying enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(5-thiocarbamoyl-1,3,4-thiadiazol-2-yl)propanamide
3-chloro-N-(4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-thiazol-2-yl)propanamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide exhibits enhanced stability and reactivity due to the specific arrangement of functional groups.
Hope you find this detailed article helpful! If there's anything more you want to explore, just let me know.
Propriétés
IUPAC Name |
3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2/c17-8-7-13(22)18-15-19-20-16(25-15)24-10-14(23)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6H,3,5,7-10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANBMKWKPGJQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide](/img/structure/B2584188.png)

![2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone](/img/structure/B2584190.png)
methanone](/img/structure/B2584191.png)

![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)


![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)

